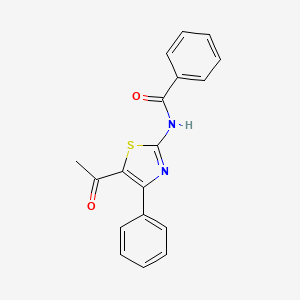

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Beschreibung

N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide group linked to a 1,3-thiazole ring substituted with acetyl and phenyl groups at positions 5 and 4, respectively. The acetyl group introduces electron-withdrawing properties, while the phenyl substituent contributes to hydrophobic interactions. This structural motif is common in bioactive molecules, particularly those targeting enzymes or receptors via hydrogen bonding and π-π stacking interactions.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c1-12(21)16-15(13-8-4-2-5-9-13)19-18(23-16)20-17(22)14-10-6-3-7-11-14/h2-11H,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZMTDBMEOEUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816830 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the condensation of 2-aminothiazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Studied for its potential antimicrobial and antifungal activities.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Comparable Benzamide-Thiazole Derivatives

Key Observations :

- Hydrophobic Substituents : The phenyl group in the target compound and 4-methylphenyl in compound V () favor lipophilic interactions, which may improve membrane permeability.

- Halogenation : Chloro () and fluoro substituents increase metabolic stability and bioavailability compared to nitro or acetyl groups.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : Higher melting points (e.g., 290°C for 8a ) correlate with increased molecular rigidity due to planar pyridine or thiadiazole rings.

- IR Spectroscopy : C=O stretches in analogs range from 1605–1679 cm⁻¹, consistent with amide and acetyl groups .

- ^1^H-NMR : Amide protons in compound V (δ 13.23–13.45 ) align with expected deshielding due to electron-withdrawing substituents.

Key Differences :

- Use of diazenyl groups in compound V requires diazonium salt intermediates , whereas halogenated analogs (e.g., ) employ direct acylation.

Biologische Aktivität

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound notable for its diverse biological activities, particularly in antimicrobial and antiviral research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring with an acetyl group and a phenyl group, contributing to its unique chemical properties. The thiazole moiety is known for its versatility in biological applications, making this compound of significant interest in medicinal chemistry. The presence of sulfur and nitrogen atoms within the thiazole ring enhances its reactivity and potential for interaction with biological targets.

This compound interacts with specific molecular targets such as enzymes or receptors. The structural components, particularly the thiazole ring and the benzamide moiety, are crucial for binding to these targets. Preliminary studies suggest that this compound may exhibit significant inhibitory effects against certain enzymes or biological pathways, although detailed data on its efficacy is still limited.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance:

- Bacterial Activity : The compound has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In comparative studies, it was tested against standard drugs like Ceftizoxime and Gentamicin, demonstrating notable efficacy .

- Fungal Activity : It also exhibits antifungal properties against strains like Candida albicans and Aspergillus niger, with minimal inhibitory concentration (MIC) values indicating strong potential as an antifungal agent .

| Pathogen | MIC (µg/mL) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 10 | Ceftizoxime |

| Escherichia coli | 15 | Gentamicin |

| Candida albicans | 20 | Fluconazole |

Antiviral Activity

Research has indicated potential antiviral properties of this compound, particularly against HIV. Compounds with similar thiazole structures have been evaluated for their anti-HIV properties, showcasing possible therapeutic applications in treating viral infections .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : The formation of the thiazole ring through condensation reactions involving appropriate precursors.

- Acetylation : Introduction of the acetyl group through acetylation reactions.

- Purification : Crystallization or chromatography to purify the final product.

These synthetic routes may vary based on available reagents and desired yields.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : In a study published in the Asian Journal of Chemistry, derivatives were synthesized and tested for antimicrobial activity against various strains. The results indicated that compounds derived from thiazole exhibited broad-spectrum antimicrobial activity with promising MIC values .

- Antiviral Potential : Research focusing on thiazole derivatives has reported their effectiveness against viral pathogens. While specific data on this compound remains limited, its structural similarities to known antiviral agents suggest it may possess similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.